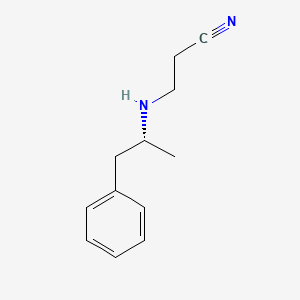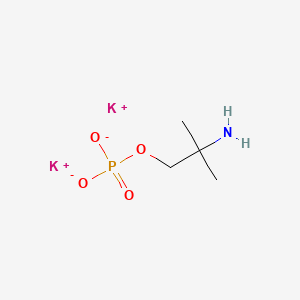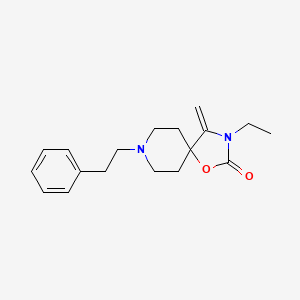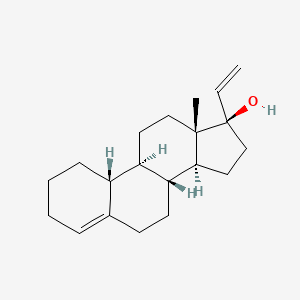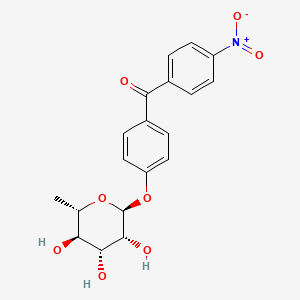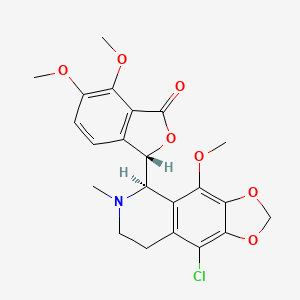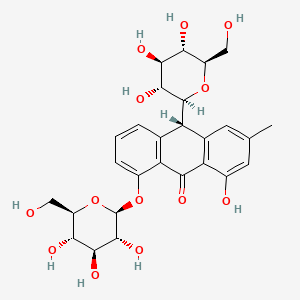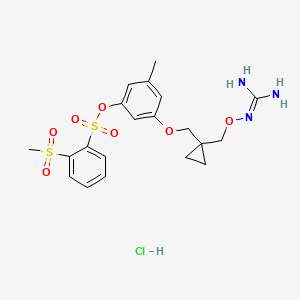
(1-((5-Methyl-3-(2-methylsulfonylphenylsulfonyloxy)phenoxy)methyl)cyclopropyl-methoxy)guanidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((5-Methyl-3-(2-methylsulfonylphenylsulfonyloxy)phenoxy)methyl)cyclopropyl-methoxy)guanidine hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a guanidine moiety, and multiple sulfonyl and phenoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Methyl-3-(2-methylsulfonylphenylsulfonyloxy)phenoxy)methyl)cyclopropyl-methoxy)guanidine hydrochloride involves multiple steps, including the formation of the cyclopropyl group, the introduction of the guanidine moiety, and the attachment of the sulfonyl and phenoxy groups. Common synthetic routes may involve the use of reagents such as cyclopropyl bromide, guanidine hydrochloride, and various sulfonyl chlorides. Reaction conditions typically include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-((5-Methyl-3-(2-methylsulfonylphenylsulfonyloxy)phenoxy)methyl)cyclopropyl-methoxy)guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups.
Substitution: The phenoxy and sulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-((5-Methyl-3-(2-methylsulfonylphenylsulfonyloxy)phenoxy)methyl)cyclopropyl-methoxy)guanidine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a tool for studying cellular processes and signaling pathways. Its ability to interact with specific molecular targets makes it valuable for research in cell biology and biochemistry.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on various diseases, including cancer and inflammatory conditions.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (1-((5-Methyl-3-(2-methylsulfonylphenylsulfonyloxy)phenoxy)methyl)cyclopropyl-methoxy)guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds with proteins and enzymes, modulating their activity. The sulfonyl and phenoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
208641-01-4 |
|---|---|
Molekularformel |
C20H26ClN3O7S2 |
Molekulargewicht |
520.0 g/mol |
IUPAC-Name |
[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate;hydrochloride |
InChI |
InChI=1S/C20H25N3O7S2.ClH/c1-14-9-15(28-12-20(7-8-20)13-29-23-19(21)22)11-16(10-14)30-32(26,27)18-6-4-3-5-17(18)31(2,24)25;/h3-6,9-11H,7-8,12-13H2,1-2H3,(H4,21,22,23);1H |
InChI-Schlüssel |
GMUCGSBSSVNWKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC=C2S(=O)(=O)C)OCC3(CC3)CON=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


